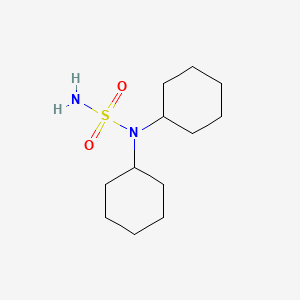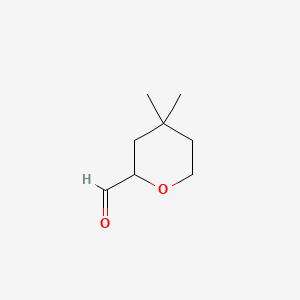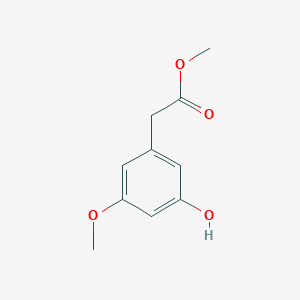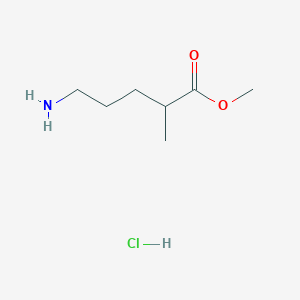
2-(1-Azetidinyl)-6-bromopyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Azetidinyl)-6-bromopyrazine is a heterocyclic compound that features both an azetidine ring and a bromopyrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azetidinyl)-6-bromopyrazine typically involves the formation of the azetidine ring followed by its attachment to the bromopyrazine moiety. One common method involves the reaction of 6-bromopyrazine with azetidine under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Azetidinyl)-6-bromopyrazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-(1-azetidinyl)-6-aminopyrazine derivative, while oxidation might introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
2-(1-Azetidinyl)-6-bromopyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Azetidinyl)-6-bromopyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and selectivity, while the bromopyrazine moiety can participate in various interactions with the target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Azetidinyl)-4-bromopyrimidine
- 2-(1-Azetidinyl)-6-chloropyrazine
- 2-(1-Azetidinyl)-6-fluoropyrazine
Uniqueness
2-(1-Azetidinyl)-6-bromopyrazine is unique due to the presence of both the azetidine ring and the bromopyrazine moiety. This combination imparts specific chemical and physical properties that can be advantageous in various applications. For example, the bromine atom can be easily replaced by other functional groups, allowing for the synthesis of a wide range of derivatives. Additionally, the azetidine ring can enhance the compound’s stability and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H8BrN3 |
|---|---|
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
2-(azetidin-1-yl)-6-bromopyrazine |
InChI |
InChI=1S/C7H8BrN3/c8-6-4-9-5-7(10-6)11-2-1-3-11/h4-5H,1-3H2 |
Clave InChI |
FEQIPOZLQDCTLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C2=CN=CC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)


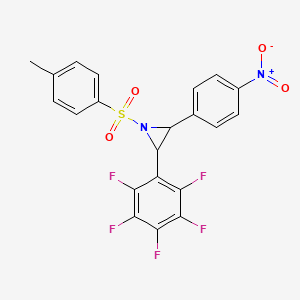
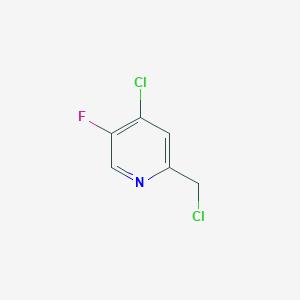
![B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13935002.png)
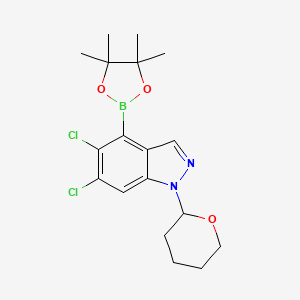

![2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13935026.png)
